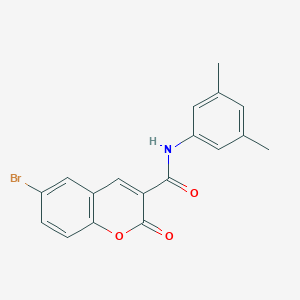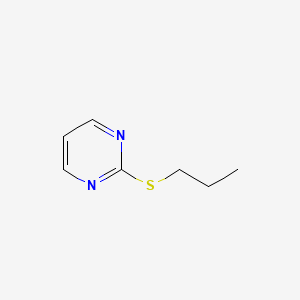
2-Propylsulfanylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylsulfanylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a propylsulfanyl group at the 2-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanylpyrimidine typically involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol, and the product is isolated by acidification and crystallization . Another method involves the nitration of 4,6-dihydroxy-2-(propylthio)pyrimidine followed by chlorination and reduction to yield 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Propylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atoms in 4,6-dichloro derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Propylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propylsulfanylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects . The compound may also interact with nucleic acids and proteins, affecting their function and stability.
類似化合物との比較
2-Propylsulfanylpyrimidine can be compared with other pyrimidine derivatives such as:
2-Methylsulfanylpyrimidine: Similar structure but with a methyl group instead of a propyl group.
2-Ethylsulfanylpyrimidine: Contains an ethyl group instead of a propyl group.
2-Phenylsulfanylpyrimidine: Contains a phenyl group instead of a propyl group.
Uniqueness
The presence of the propylsulfanyl group in this compound imparts unique lipophilicity and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
2-propylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKMIKSUBLJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
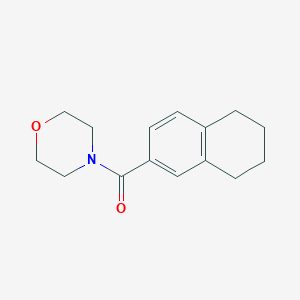
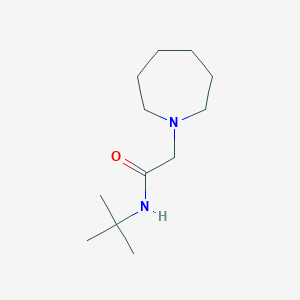
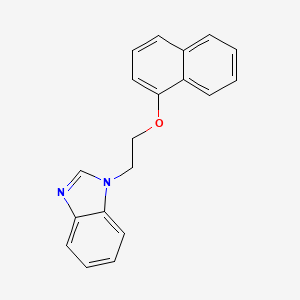
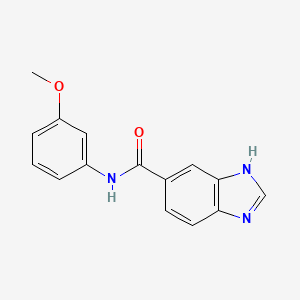
![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)
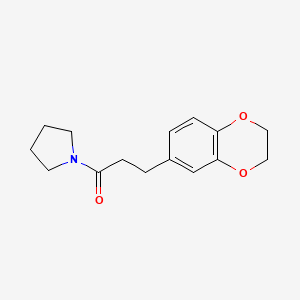
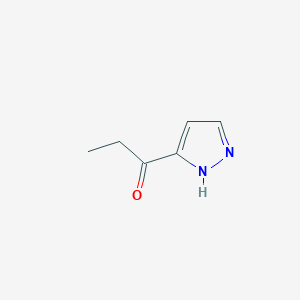
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)

